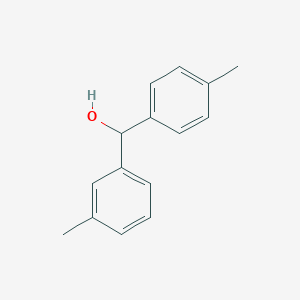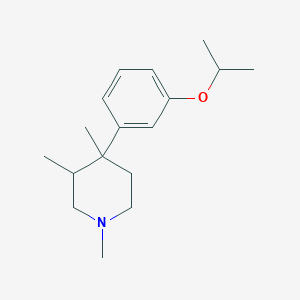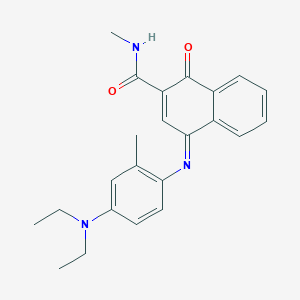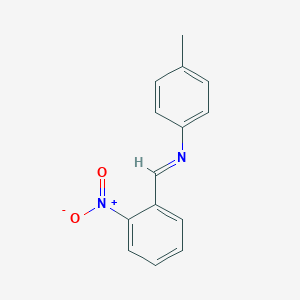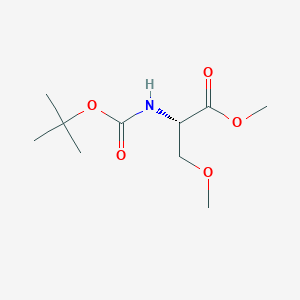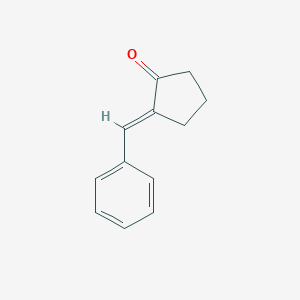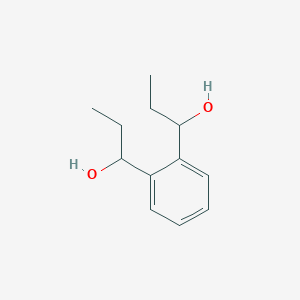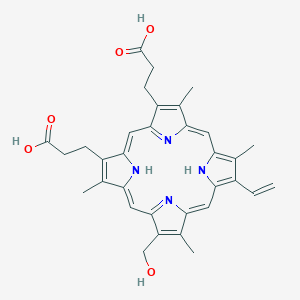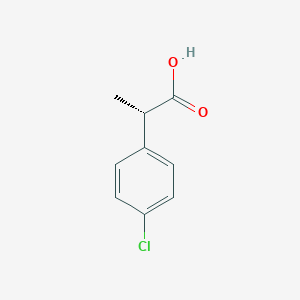
(2S)-2-(4-chlorophenyl)propanoic acid
Vue d'ensemble
Description
(2S)-2-(4-chlorophenyl)propanoic acid, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It belongs to the class of propionic acid derivatives, which also includes ibuprofen and naproxen. Fenoprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of lipid mediator that plays a key role in inflammation and pain.
Mécanisme D'action
Fenoprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX enzymes, (2S)-2-(4-chlorophenyl)propanoic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Effets Biochimiques Et Physiologiques
Fenoprofen has been shown to have a number of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of prostaglandin production, and the inhibition of platelet aggregation. In addition, (2S)-2-(4-chlorophenyl)propanoic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Fenoprofen has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It can be difficult to control for individual differences in metabolism and response to the drug, which can affect the results of experiments. In addition, (2S)-2-(4-chlorophenyl)propanoic acid has potential side effects that may need to be taken into account when designing experiments.
Orientations Futures
There are several potential directions for future research on (2S)-2-(4-chlorophenyl)propanoic acid. One area of interest is the development of new formulations or delivery methods that improve its efficacy and reduce potential side effects. Another area of interest is the investigation of its potential use in the treatment of cancer, as well as other conditions such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to better understand the mechanisms underlying its anti-inflammatory and analgesic effects, which may lead to the development of new drugs with similar properties.
Applications De Recherche Scientifique
Fenoprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, and menstrual cramps. In addition, (2S)-2-(4-chlorophenyl)propanoic acid has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
105879-63-8 |
|---|---|
Nom du produit |
(2S)-2-(4-chlorophenyl)propanoic acid |
Formule moléculaire |
C9H9ClO2 |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
(2S)-2-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |
Clé InChI |
YOZILQVNIWNPFP-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)Cl)C(=O)O |
SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)Cl)C(=O)O |
Synonymes |
(2S)-2-(4-Chlorophenyl)propanoic acid |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)
